molecular formula C12H7BrO2 B010230 2-Bromodibenzo-p-dioxin CAS No. 105906-36-3

2-Bromodibenzo-p-dioxin

Cat. No. B010230
M. Wt: 263.09 g/mol
InChI Key: GSUCEGNAROQSGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromodibenzo-p-dioxin is a chemical compound with the formula C12H7BrO2. It has a molecular weight of 263.087 . It is structurally similar to polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which are notorious pollutants classified as persistent organic pollutants .


Molecular Structure Analysis

The molecular structure of 2-Bromodibenzo-p-dioxin is similar to that of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). The ability of dioxins binding to AhR is mainly determined by molecular descriptors . More research is needed to understand the specific molecular structure of 2-Bromodibenzo-p-dioxin .


Chemical Reactions Analysis

The specific chemical reactions involving 2-Bromodibenzo-p-dioxin are not well-documented in the available literature .


Physical And Chemical Properties Analysis

2-Bromodibenzo-p-dioxin has a molecular weight of 263.087 . The physical and chemical properties of dioxins are essential to understanding and modeling their environmental transport and transformation . More research is needed to understand the specific physical and chemical properties of 2-Bromodibenzo-p-dioxin .

Scientific Research Applications

  • Biological Effects of Polybrominated Dibenzo-p-dioxins and Dibenzofurans : 2-Bromodibenzo-p-dioxin is used to study the biological effects of these compounds (Mennear & Lee, 1994).

  • Structure-Activity Relationships and Anticancer Research : Its use extends to understanding structure-activity relationships, biologic and toxic effects, and potential roles in new anticancer drugs development (Mason et al., 1987).

  • Assessment of Humoral Immunity Potencies : It is also employed to assess the humoral immunity relative potencies of polybrominated dibenzo-p-dioxins and dibenzofurans (Frawley et al., 2014).

  • Study of Dioxin and Furan Formation Mechanisms : Researchers use it to understand the formation mechanisms of dioxins and furans during the combustion of brominated flame retardants (Zhang et al., 2016).

  • Endocrine Disruption Studies : It is known to modulate steroidogenic gene expression, potentially leading to endocrine disruption (Ding et al., 2007).

  • Investigating Teratogenic Effects : The compound has been identified as a potent mouse teratogen, inducing specific developmental abnormalities at low doses (Birnbaum et al., 1991).

  • Environmental Impact Studies : Studies include assessing its contribution to total dioxin toxic equivalencies and understanding its environmental impact, especially in aquatic environments (van den Berg et al., 2013).

  • Biomagnification and Bioaccumulation Analysis : Analysis of its storage and elimination in animal tissues, particularly in the context of biomagnification and bioaccumulation (Ivens et al., 1990).

Safety And Hazards

The safety data sheet for 2-Bromodibenzo-p-dioxin indicates that it is a flammable liquid and vapor. It can cause skin irritation and is toxic to aquatic life with long-lasting effects .

Future Directions

The widespread use and increasing inventory of brominated flame retardants (BFRs) have resulted in increasing emissions of PBDD/Fs, including 2-Bromodibenzo-p-dioxin. This has led to increased scientific interest in pollution and toxicology research . Future studies on dioxin action have the potential to provide additional insights into mechanisms of mammalian gene regulation .

properties

IUPAC Name

2-bromodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrO2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUCEGNAROQSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20872100
Record name 2-Bromooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromooxanthrene

CAS RN

105906-36-3
Record name 2-Bromooxanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105906363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromodibenzo-p-dioxin
Reactant of Route 2
Reactant of Route 2
2-Bromodibenzo-p-dioxin
Reactant of Route 3
Reactant of Route 3
2-Bromodibenzo-p-dioxin
Reactant of Route 4
Reactant of Route 4
2-Bromodibenzo-p-dioxin
Reactant of Route 5
Reactant of Route 5
2-Bromodibenzo-p-dioxin
Reactant of Route 6
2-Bromodibenzo-p-dioxin

Citations

For This Compound
29
Citations
G Mason, T Zacharewski, MA Denomme, L Safe… - Toxicology, 1987 - Elsevier
… -dibromonitrobenzene and 4,5-dibromocatechol); 1,2,4, 7,8-pentabromodibenzo-p-dioxin (PeBDD, 2,3,5,6-tetrabromonitrobenzene and 4,5-dibromocatechol); 2-bromodibenzo-p-dioxin …
Number of citations: 124 www.sciencedirect.com
H Gilman, JJ Dietrich - Journal of the American Chemical Society, 1958 - ACS Publications
… Likewise, 2bromodibenzo-p-dioxin may be dinitrated. Bro… 2-bromodibenzo-p-dioxin havebeen shown to yield the same … found in the spectrum of 2-bromodibenzo-p-dioxin at 12.4 ĩ. …
Number of citations: 9 pubs.acs.org
QS Fu, AL Barkovskii, P Adriaens - Marine environmental research, 2005 - Elsevier
… Another set of cultures was spiked with the HpCDD congeners and 2-bromodibenzo-p-dioxin (2-BrDD) (0.19 μM) (Dow Chemical, Midland, MI). Duplicate incubations were used for …
Number of citations: 22 www.sciencedirect.com
H Wynberg - Journal of the American Chemical Society, 1958 - ACS Publications
… Likewise, 2bromodibenzo-p-dioxin may be dinitrated. Bro… 2-bromodibenzo-p-dioxin havebeen shown to yield the same … found in the spectrum of 2-bromodibenzo-p-dioxin at 12.4 µ. …
Number of citations: 45 pubs.acs.org
A Ashek, C Lee, H Park, SJ Cho - Chemosphere, 2006 - Elsevier
In the present study we have performed comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) on structurally diverse ligands of …
Number of citations: 38 www.sciencedirect.com
A Adad, R Hmamouchi, M Larif, M Bouachrine… - IJARCSSE, 2014 - researchgate.net
Quantitative Structure-Activity Relationship (QSAR) study was applied to the prediction of the binding interactions between PCBs, PCDDs, PCDFs, and AhR. The concentration of the …
Number of citations: 2 www.researchgate.net
H Samuel, A Uzairu, PA Mamza, OO Joshua - International Journal of …, 2016 - ijpsr.info
A set of twenty five compounds of polyhalogenated dioxins with toxicity data in EC50 was subjected to quantitative structure activity relationship studies using Material Studio software …
Number of citations: 3 www.ijpsr.info
O Mekenyan, N Nikolova… - QSAR & Combinatorial …, 2004 - Wiley Online Library
Recently, the COmmon REactivity PAttern (COREPA) approach was developed as a probabilistic classification method which was formalized specifically to advance mechanistic QSAR …
Number of citations: 31 onlinelibrary.wiley.com
A Ashek, SJ Cho - Molecular & Cellular Toxicology, 2005 - koreascience.kr
Because of their widespread occurrence and substantial biological activity, halogenated aromatic hydrocarbons are one of the important classes of contaminants in the environment. We …
Number of citations: 4 koreascience.kr
F Li, X Li, X Liu, L Zhang, L You, J Zhao… - environmental toxicology …, 2011 - Elsevier
Polychlorinated biphenyls (PCBs), dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) binding with the aryl hydrocarbon receptor (AhR) have been correlated with many toxic …
Number of citations: 43 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.